3-(Dimethyltriazeno)pyridine-N-oxide
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Overview
Description
3-(Dimethyltriazeno)pyridine-N-oxide is a heterocyclic compound with the molecular formula C7H10N4O It is characterized by the presence of a triazene group attached to a pyridine ring, which is further oxidized to form an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyltriazeno)pyridine-N-oxide typically involves the reaction of pyridine-N-oxide with dimethylamine and nitrous acid. The reaction proceeds through the formation of a diazonium intermediate, which subsequently reacts with dimethylamine to form the triazene derivative.
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Step 1: Formation of Pyridine-N-oxide
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Step 2: Formation of Diazonium Intermediate
- Pyridine-N-oxide is treated with nitrous acid to form the diazonium intermediate.
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Step 3: Formation of this compound
- The diazonium intermediate reacts with dimethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyltriazeno)pyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The triazene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Peracids such as peracetic acid and perbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of the compound.
Reduction: Pyridine derivatives.
Substitution: Various substituted triazene derivatives.
Scientific Research Applications
3-(Dimethyltriazeno)pyridine-N-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Dimethyltriazeno)pyridine-N-oxide involves its ability to act as a mild Lewis base. The N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of its nucleophilic part towards various electrophiles . This property makes it useful in catalysis and organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyridine-N-oxide: A simpler analog with similar oxidation properties.
4-Nitropyridine-N-oxide: Used as a precursor for the synthesis of substituted heterocycles.
2,3,5-Trimethylpyridine-N-oxide: A precursor to the drug omeprazole.
Uniqueness
3-(Dimethyltriazeno)pyridine-N-oxide is unique due to the presence of the triazene group, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from other pyridine-N-oxide derivatives, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-methyl-N-[(1-oxidopyridin-1-ium-3-yl)diazenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-10(2)9-8-7-4-3-5-11(12)6-7/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEDMBHCKAZOTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C[N+](=CC=C1)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21600-42-0 |
Source
|
Record name | 3-(Dimethyltriazeno)pyridine-N-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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